Ethyl 3,3-dimethylbutanimidate

CAS No.:

Cat. No.: VC17645423

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | ethyl 3,3-dimethylbutanimidate |

| Standard InChI | InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3 |

| Standard InChI Key | FNBBQMAXUWALJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=N)CC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Framework

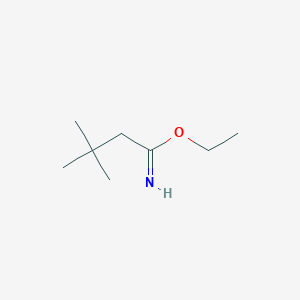

Ethyl 3,3-dimethylbutanimidate (systematic IUPAC name: ethyl N-(3,3-dimethylbutanoyl)imidate) features a branched alkyl chain with a central imidate functional group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The structure comprises:

-

A 3,3-dimethylbutanoyl backbone, providing steric bulk due to the two methyl groups at the third carbon.

-

An imidate ester group (-N=C-OEt), where the ethoxy group (EtO-) is bonded to the imine nitrogen.

This configuration renders the compound reactive toward nucleophiles, a property exploited in organic synthesis .

Stereochemical Considerations

Synthesis and Reaction Mechanisms

Optimization Parameters

Key factors influencing yield and purity include:

-

Temperature: Reactions typically proceed at 0–5°C to minimize side reactions (e.g., hydrolysis to amides) .

-

Solvent: Anhydrous conditions using dichloromethane or ether .

-

Stoichiometry: Excess ethanol drives the equilibrium toward imidate formation .

Table 1: Representative Synthesis Conditions

Physicochemical Properties

Physical State and Stability

Ethyl 3,3-dimethylbutanimidate is hypothesized to exist as a colorless to pale yellow liquid at room temperature, analogous to structurally similar imidates . Its stability is contingent on storage under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis.

Spectral Data

While experimental spectra for this specific compound are unavailable, predictive data can be inferred:

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of ethoxy group).

-

NMR (¹H):

-

δ 1.2–1.4 ppm (triplet, -OCH₂CH₃).

-

δ 1.0–1.1 ppm (singlet, -C(CH₃)₂).

-

Applications in Organic Synthesis

Precursor to Amides and Amidines

Imidates like Ethyl 3,3-dimethylbutanimidate serve as versatile intermediates:

-

Amidine Formation: Treatment with ammonia or primary amines produces amidines, valuable in pharmaceutical chemistry .

Orthoester Synthesis

Excess ethanol under acidic conditions converts the imidate to orthoesters, which are utilized as protecting groups for carbonyl functionalities .

Industrial and Research Relevance

Agrochemical Development

The structural motif of 3,3-dimethylbutanamide derivatives is prevalent in fungicides. For instance, diclocymet (S-2900) incorporates a cyano-substituted butanamide group synthesized via imidate intermediates . Ethyl 3,3-dimethylbutanimidate could similarly serve as a precursor for novel agrochemicals.

Pharmaceutical Intermediates

Imidates are pivotal in constructing nitrogen-containing heterocycles, which constitute >60% of small-molecule drugs. The ethoxy group in Ethyl 3,3-dimethylbutanimidate enhances solubility, facilitating reactions in polar aprotic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume